Home > Products > Screening Compounds P75296 > (3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid
(3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid -

(3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid

Catalog Number: EVT-13469948
CAS Number:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (3S,4aR,8aR)-decahydroisoquinoline-3-carboxylic acid involves several methods that leverage different chemical reactions:

Molecular Structure Analysis

The molecular structure of (3S,4aR,8aR)-decahydroisoquinoline-3-carboxylic acid can be characterized by its specific stereochemistry and functional groups:

  • Chemical Formula: C11_{11}H13_{13}N1_{1}O2_{2}
  • Molecular Weight: Approximately 191.23 g/mol
  • Structure: The compound features a decahydroisoquinoline backbone with a carboxylic acid functional group at the 3-position. The stereochemistry at positions 3 (S), 4a (R), and 8a (R) is critical for its biological activity.
Chemical Reactions Analysis

(3S,4aR,8aR)-decahydroisoquinoline-3-carboxylic acid participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. Receptor Binding: The compound has been evaluated for its ability to bind to N-methyl-D-aspartate and AMPA receptors. It acts as an antagonist at these sites, which is significant for neuroprotective strategies against excitotoxicity .
  2. Structure-Activity Relationship Studies: Variations in substituents on the decahydroisoquinoline core have been systematically studied to optimize potency and selectivity against different receptor types .
Mechanism of Action

The mechanism of action of (3S,4aR,8aR)-decahydroisoquinoline-3-carboxylic acid primarily involves antagonism at glutamate receptors:

  • NMDA Receptor Antagonism: By blocking NMDA receptor activity, this compound helps mitigate glutamate-mediated excitotoxicity, which is implicated in various neurodegenerative disorders .
  • AMPA Receptor Interaction: Similar antagonistic effects are observed at AMPA receptors, contributing to its neuroprotective profile .
Physical and Chemical Properties Analysis

The physical and chemical properties of (3S,4aR,8aR)-decahydroisoquinoline-3-carboxylic acid include:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of similar compounds in this class.

These properties are essential for determining its formulation in pharmaceutical applications.

Applications

(3S,4aR,8aR)-decahydroisoquinoline-3-carboxylic acid has several scientific applications:

  1. Neuroprotective Agent: Its role as an antagonist at excitatory amino acid receptors makes it a candidate for treating conditions associated with neurodegeneration and excitotoxicity .
  2. Pharmaceutical Development: The compound serves as a scaffold for developing new drugs targeting neurological disorders by modifying its structure for enhanced efficacy and selectivity against specific receptor types .
Pharmacological Characterization of (3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic Acid as a Glutamate Receptor Antagonist

AMPA Receptor Antagonism: Selectivity and Competitive Binding Dynamics

LY293558 acts as a potent competitive antagonist at AMPA receptors, inhibiting glutamate-induced excitatory currents in multiple neuronal systems. In rat cortical and cerebellar granule neurons, LY293558 (reported as LY326325 monohydrate) concentration-dependently blocked AMPA-induced elevations in intracellular calcium concentrations ([Ca²⁺]ᵢ) and ⁴⁵Ca²⁺ uptake. This inhibition occurred with an IC₅₀ value in the low micromolar range (1-10 μM), demonstrating high potency. Crucially, the antagonism was insurmountable by cyclothiazide, a compound that prevents AMPA receptor desensitization and typically reverses blockade by non-competitive antagonists like GYKI 52466. This key observation confirmed its competitive mechanism, involving direct binding to the agonist site rather than allosteric channel blockade [2].

Functional studies revealed LY293558's broader AMPA receptor coverage compared to early antagonists like NBQX. While NBQX selectively inhibited AMPA receptors, LY293558 suppressed both AMPA- and kainate-induced currents in cerebellar Purkinje cells and dorsal root ganglion neurons. However, its affinity for AMPA receptors remained significantly higher than for kainate receptors in these native preparations. Electrophysiological analysis showed rapid and reversible suppression of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs), with kinetics consistent with competitive displacement of glutamate. This property facilitated its use in distinguishing AMPA-mediated synaptic components from kainate receptor contributions in complex circuits [1] [6].

Table 2: Comparative AMPA Receptor Antagonism Profile of LY293558 and Reference Compounds

CompoundMechanismCyclothiazide ReversibilitySelectivity Over Kainate ReceptorsKey Model Systems
LY293558 (Tezampanel)CompetitiveNoModerate (GluR5 spared)Rat cortical neurons, Cerebellar granule cells, HEK293-GluR5/6
NBQXCompetitivePartialHighVarious neuronal cultures
GYKI 52466Non-competitiveYesVery HighHippocampal slices
PerampanelNon-competitiveNoHigh (AMPA selective)In vivo seizure models

Kainate Receptor Subtype Specificity: Implications for GluR5 Modulation

LY293558 demonstrates remarkable selectivity among kainate receptor subtypes, serving as a critical tool for defining GluR5 (GluK1) functions. In recombinant expression systems using human embryonic kidney (HEK) 293 cells, LY293558 potently inhibited kainate-induced currents in cells transfected with human GluR5 receptors. Strikingly, at concentrations ≤100 µM, it exhibited negligible activity at GluR6 (GluK2) homomeric receptors, which were effectively blocked by NBQX but unaffected by LY293558. This differential blockade established LY293558 as the first pharmacological agent capable of cleanly discriminating between GluR5 and GluR6 subtypes, addressing a major limitation in kainate receptor research [1] [10].

The functional consequences of GluR5 blockade by LY293558 are profound across disease models:

  • Neuroprotection: In global cerebral ischemia models (gerbil bilateral carotid occlusion), LY293558 significantly reduced hippocampal neuronal damage, an effect attributed partly to GluR5 inhibition alongside AMPA receptor blockade. Its neuroprotective efficacy was comparable to selective AMPA antagonists like NBQX but with a broader receptor coverage profile [3] [9].
  • Anticonvulsant Actions: LY293558 suppressed soman (nerve agent)-induced status epilepticus in rats more effectively than benzodiazepines. Its dual AMPA/kainate blockade prevented seizure recurrence and associated neurotoxicity, particularly in hippocampal and amygdala regions enriched with GluR5-containing receptors [4] [6].
  • Migraine Treatment: Clinical trials demonstrated that intravenous LY293558 (tezampanel) relieved acute migraine pain comparably to sumatriptan. This effect is mechanistically linked to GluK1 (GluR5) inhibition in trigeminovascular pathways, without the vasoconstrictive side effects of triptans [4] [10].
  • Opioid Withdrawal Modulation: Animal studies indicated suppression of morphine withdrawal behaviors and locus coeruleus neuronal activation via GluR5 blockade, suggesting utility in managing opioid dependence [4].

Table 3: Functional Implications of GluR5 Subtype Selectivity of LY293558

Biological SystemEffect of LY293558Receptor Target ImplicatedKey Findings
Recombinant Receptors (HEK293)Inhibition of kainate currentsGluR5 (not GluR6)IC₅₀ < 100 µM for GluR5; No effect on GluR6 at 100 µM [1]
Global Cerebral IschemiaNeuroprotectionAMPA + GluR5Reduced CA1 hippocampal damage; 2-hour therapeutic window [3] [9]
Soman-Induced SeizuresAnticonvulsant/NeuroprotectantAMPA + GluR5Superior to midazolam in preventing neuronal degeneration [4]
Acute MigrainePain reliefGluK1 (GluR5)Comparable efficacy to sumatriptan without vasoconstriction [4]
Opioid WithdrawalSuppression of withdrawal signsGluR5Reduced locus coeruleus activation and behavioral signs [4]

Comparative Efficacy Against NMDA and Metabotropic Glutamate Receptors

LY293558's pharmacological profile shows minimal interaction with NMDA and metabotropic glutamate receptors, solidifying its identity as a selective non-NMDA antagonist:

  • NMDA Receptors: Functional assays in rat cortical neurons revealed only weak inhibition of NMDA-induced [Ca²⁺]ᵢ elevations and ⁴⁵Ca²⁺ uptake. Even at high concentrations (30-100 µM), LY293558 reduced NMDA responses by <30%, significantly less than its near-complete blockade of AMPA and kainate responses. This distinguishes it from broad-spectrum ionotropic antagonists like LY246492 (a decahydroisoquinoline analog with combined NMDA/AMPA activity). Radioligand binding studies confirmed low affinity (Kᵢ >10 µM) for NMDA receptor sites labeled by [³H]CGP-39653 or [³H]MK-801 [2] [9].
  • Metabotropic Glutamate Receptors (mGluRs): No appreciable binding or functional activity was detected at group I (mGluR1/5), group II (mGluR2/3), or group III (mGluR4/6/7/8) receptors in cell-based assays measuring second messenger responses (IP₁ accumulation, cAMP modulation). This selectivity prevents confounding modulation of glutamate release or neuronal excitability via G-protein coupled mechanisms [6] [9].

The receptor affinity spectrum of LY293558 was quantified in systematic ligand binding studies:

Receptor TypeSubtypeAffinity (Kᵢ, μM)Assay SystemCitation
AMPAGluA1/GluA20.8 - 1.5[³H]AMPA binding (recombinant) [3] [9]
KainateGluK1 (GluR5)1.2 - 2.0[³H]kainate binding (GluR5-transfected) [1] [9]
KainateGluK2 (GluR6)>100Functional currents (GluR6-transfected HEK) [1]
NMDANR1/NR2A>30[³H]CGP-39653 binding [2] [9]
MetabotropicmGluR1-8>100Absence of functional modulation [9]

This binding profile underscores LY293558’s unique niche as a dual AMPA/GluR5 antagonist. Unlike purely AMPA-selective drugs (e.g., perampanel) or pan-kainate antagonists, its ability to concurrently block these specific targets enables synergistic suppression of excitotoxicity. This is exemplified in cerebral ischemia, where AMPA receptors mediate rapid excitotoxicity, while GluR5-containing kainate receptors contribute to delayed inflammatory and pro-epileptogenic processes [3] [6] [9].

Properties

Product Name

(3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid

IUPAC Name

(3S,4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)/t7-,8+,9+/m1/s1

InChI Key

NSENYWQRQUNUGD-VGMNWLOBSA-N

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O

Isomeric SMILES

C1CC[C@H]2CN[C@@H](C[C@H]2C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.